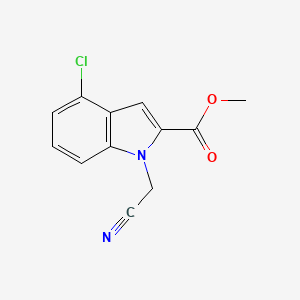

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-17-12(16)11-7-8-9(13)3-2-4-10(8)15(11)6-5-14/h2-4,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHISGCMLSOQLPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1CC#N)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a carbonyl compound under acidic conditions . The specific synthesis of methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate may involve the reaction of 4-chloroindole with cyanomethyl reagents and subsequent esterification .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and catalyst use .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

Methyl 4-Benzyloxy-7-Methoxy-1-Methyl-1H-Indole-2-Carboxylate

- Substituents : 4-Benzyloxy, 7-methoxy, and N1-methyl groups.

- Key Differences: The 4-benzyloxy group introduces bulkiness and lipophilicity compared to the target compound’s 4-chloro substituent. N1-Methyl vs.

- Biological Relevance : Substituted indoles with bulky groups (e.g., benzyloxy) show enhanced antitumor activity due to improved binding to hydrophobic enzyme pockets.

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

Spectroscopic and Physicochemical Properties

Research Findings and Implications

- Crystallography : Structural data for analogs (e.g., 4-benzyloxy derivative) were resolved using SHELX programs, ensuring reliability in comparative analyses.

- Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups (e.g., -Cl, -CN) enhance stability and binding affinity.

- Substituent Position : 4-Chloro derivatives show distinct bioactivity compared to 5- or 7-halo analogs.

Biological Activity

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate typically involves multi-step reactions, including the introduction of the cyanomethyl group and the chloro substituent on the indole ring. Various methodologies have been reported to achieve this, often utilizing catalysts to enhance yields and selectivity.

Anticancer Properties

Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate has demonstrated promising anticancer activity in various studies. Notably, derivatives of indoles have been shown to exhibit significant cytotoxicity against human cancer cell lines. For instance, compounds structurally related to this indole derivative have been reported with IC50 values as low as 0.07 μM against leukemia cells, indicating potent activity .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate | K562 (Leukemia) | 0.07 | Cytotoxic |

| Related Indole Derivative | HeLa (Cervical Carcinoma) | >20 | Low Activity |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Research indicates that indole derivatives can inhibit various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) for certain derivatives has been reported in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus, showcasing their potential as antibacterial agents .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Antibacterial |

| Staphylococcus epidermidis | Similar Range | Antibacterial |

The mechanism by which methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate exerts its biological effects is an area of active research. Preliminary studies suggest that it may act through inhibition of specific cellular pathways involved in proliferation and survival of cancer cells, such as the MAPK pathway . Additionally, it may influence microbial growth by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Case Studies

Several case studies highlight the compound's versatility:

- Cancer Treatment : A study evaluated the efficacy of methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate in mouse models of pancreatic cancer. Results indicated a significant reduction in tumor size and metastasis when treated with this compound at doses of 10 mg/kg .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate derivatives showed enhanced activity, particularly when used in combination with ciprofloxacin, indicating potential for synergistic effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Methyl 4-chloro-1-(cyanomethyl)indole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : Key routes include:

- Alkylation of indole precursors : Reacting 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolones under reflux in acetic acid (3–5 hours) . Optimize yields by using 1.1 equivalents of the aldehyde component to drive the reaction to completion .

- Multi-step functionalization : Ethyl indole-2-carboxylate derivatives can undergo N-alkylation (e.g., with 4-chlorobenzyl chloride in the presence of K₂CO₃), followed by saponification and coupling steps . Control stoichiometry and reaction time to minimize side products.

Q. What analytical techniques are recommended for characterizing this compound, and how should they be validated?

- Techniques :

- NMR spectroscopy : Use deuterated DMSO or CDCl₃ to resolve substituent positions (e.g., distinguishing cyanomethyl vs. chloro group environments) .

- Mass spectrometry (MS) : Confirm molecular ion consistency (e.g., [M+H]⁺ at m/z 264.05) and fragmentation patterns .

- HPLC : Employ a C18 column with acetonitrile/water gradient elution (UV detection at 254 nm). Validate via linearity (0.1–100 µg/mL, R² > 0.995) and precision (%RSD < 2% for retention time) .

Q. What safety protocols are critical during handling and storage?

- Handling : Use nitrile gloves, chemical-resistant suits, and fume hoods to prevent dermal/inhalation exposure. Inspect gloves for integrity before use .

- Storage : Maintain airtight containers under inert atmosphere (N₂ or Ar) at -20°C to prevent hydrolysis or decomposition .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage systems .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Method : Use SHELX software (SHELXL/SHELXS) for structure refinement. Collect high-resolution diffraction data (e.g., Cu-Kα radiation, 100 K), and refine atomic positions with anisotropic displacement parameters. For example, SHELXL can resolve disorder in the cyanomethyl group or chloro substituent orientation . Validate with R-factor convergence (< 5%) and Fourier difference maps .

Q. How can researchers design structure-activity relationship (SAR) studies using this compound as a core scaffold?

- Approach :

- Substitution strategies : Modify the cyanomethyl group (position 1) with alkyl/aryl halides or the ester moiety (position 2) with bioisosteres (e.g., amides) .

- Biological assays : Test inhibitory activity (e.g., IC₅₀ against viral proteases) using fluorescence-based assays. Pair with computational docking (AutoDock Vina) to identify binding interactions .

- Data analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends to guide further optimization .

Q. How should contradictory spectroscopic or crystallographic data be addressed during characterization?

- Resolution steps :

- Cross-validation : Compare NMR (e.g., ¹³C DEPT for quaternary carbons) with X-ray data to confirm substituent positions .

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies in NOE patterns .

- Redundant synthesis : Repeat reactions under standardized conditions to rule out batch-specific impurities .

Q. What strategies improve the stability of this compound under varying experimental conditions?

- pH control : Store solutions in neutral buffers (pH 6–8) to prevent ester hydrolysis. Avoid prolonged exposure to aqueous bases .

- Light sensitivity : Conduct reactions in amber glassware under inert atmosphere to mitigate photodegradation of the indole core .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (> 150°C) and adjust reaction temperatures accordingly .

Methodological Considerations

Q. How can researchers optimize purification protocols for this compound?

- Techniques :

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of polar byproducts .

- Recrystallization : Dissolve in hot ethanol and cool to -20°C for 12 hours to obtain high-purity crystals (>98% by HPLC) .

- Validation : Monitor purity via melting point consistency (e.g., 208–210°C for indole-5-carboxylic acid analogs ).

Q. What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.